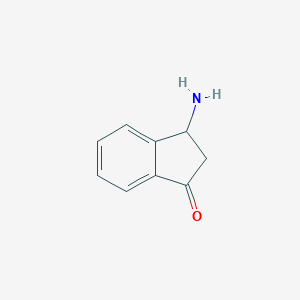

3-Amino-1-indanone

説明

特性

IUPAC Name |

3-amino-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXHMCTUYDVMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327796 | |

| Record name | 3-AMINO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117291-44-8 | |

| Record name | 3-AMINO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Amino-1-indanone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound. The information is intended for professionals in the fields of chemical research, drug discovery, and development.

Chemical Identity and Properties

This compound is an organic compound featuring an indanone core.[1] This structure consists of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring, with an amino group substituent.[1] Its chemical identity and key physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-amino-2,3-dihydro-1H-inden-1-one[1][2] |

| Synonyms | 3-Aminoindan-1-one[2] |

| CAS Number | 117291-44-8[1][2] |

| Molecular Formula | C₉H₉NO[2] |

| Molecular Weight | 147.17 g/mol [2] |

| Appearance | Typically a solid compound.[1] |

| Boiling Point (Predicted) | 262.0 ± 39.0 °C[2] |

| Density (Predicted) | 1.200 ± 0.06 g/cm³[2] |

| Flash Point (Predicted) | 112.2 ± 27.1 °C[2] |

| Solubility | Expected to be soluble in polar solvents.[1] |

Chemical Structure and Stereochemistry

The foundational structure of this compound is the indanone skeleton.[1] This bicyclic system is comprised of a benzene ring fused to a cyclopentane (B165970) ring. Key structural features include:

-

A ketone functional group at position 1 of the cyclopentanone ring.

-

An amino functional group at position 3.[1]

-

A chiral center at the carbon in position 3, where the amino group is attached. This means that this compound can exist as a racemic mixture of two enantiomers, (R)-3-amino-1-indanone and (S)-3-amino-1-indanone.

The presence of both an amino group and a ketone within the rigid indanone framework makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][3]

Caption: Logical relationship between structure and properties.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is largely dictated by its amino group, which allows for a wide range of chemical modifications.[1] This makes it a key intermediate in the synthesis of more complex molecules.

-

N-Functionalization: The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce various substituents.

-

Pharmaceutical Synthesis: It serves as a precursor for the development of new drug candidates.[3] The indanone scaffold is present in numerous biologically active compounds.[4]

-

Agrochemical Development: In the agrochemical industry, it is used as a starting material for creating pesticides and other agricultural chemicals.[3]

Experimental Protocols: General Synthetic Approach

While specific, detailed experimental protocols for the synthesis of this compound are proprietary or found within specific literature, a general and common method for synthesizing the parent 1-indanone (B140024) structure involves an intramolecular Friedel-Crafts reaction.[4][5]

General Workflow for 1-Indanone Synthesis:

-

Starting Material: The synthesis typically begins with a 3-arylpropionic acid or its corresponding acid chloride.[4][6]

-

Cyclization: The key step is an intramolecular Friedel-Crafts acylation. This is usually promoted by a strong Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid, sulfuric acid).[5] The acylium ion generated from the propionyl side chain attacks the aromatic ring to form the five-membered ketone ring.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted. Purification is typically achieved through recrystallization or column chromatography.

The introduction of the amino group at the 3-position would require a subsequent, multi-step synthetic sequence from the 1-indanone precursor.

Caption: General workflow for 1-indanone synthesis.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic methods. The expected spectral data are as follows:

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| Infrared (IR) Spectroscopy | N-H stretch (primary amine) | 3300-3500 cm⁻¹ (two bands) |

| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |

| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | |

| C=O stretch (conjugated ketone) | ~1680-1700 cm⁻¹ | |

| C=C stretch (aromatic) | ~1450-1600 cm⁻¹ | |

| ¹H NMR Spectroscopy | Aromatic protons | δ 7.2-7.8 ppm (multiplets) |

| -CH(NH₂)- proton | δ ~4.0-4.5 ppm (triplet or dd) | |

| -CH₂- protons | δ ~2.5-3.0 ppm (multiplets) | |

| -NH₂ protons | δ ~1.5-3.0 ppm (broad singlet) | |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) | δ ~195-205 ppm |

| Aromatic carbons | δ ~120-150 ppm | |

| -CH(NH₂)- carbon | δ ~50-60 ppm | |

| -CH₂- carbon | δ ~30-40 ppm | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z = 147 |

| Key Fragments | Fragments corresponding to the loss of NH₂, CO, and cleavage of the cyclopentanone ring. |

Biological Significance and Applications

The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in many compounds with diverse biological activities.[4] Derivatives of 1-indanone are being explored for various therapeutic areas.

Notably, recent research has focused on 1-indanone derivatives as potential imaging agents and ligands for detecting misfolded α-synuclein aggregates, which are pathological hallmarks of neurodegenerative diseases like Parkinson's disease.[7] While this compound itself is primarily a building block, its derivatives are of significant interest in the development of diagnostics and treatments for synucleinopathies.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for structurally related indanones, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9][10]

-

Handling: Use in a well-ventilated area or outdoors.[8][9] Avoid breathing dust, fumes, or vapors.[8][9] Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][11] Keep the container tightly closed.[8][11]

-

In Case of Exposure:

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. CAS 117291-44-8: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Cas 117291-44-8,this compound | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Indanone - Wikipedia [en.wikipedia.org]

- 7. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. westliberty.edu [westliberty.edu]

- 11. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-1-indanone, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted and characteristic spectroscopic values derived from analyses of its structural features and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (4H) | 7.2 - 7.8 | Multiplet | 4H |

| CH-NH₂ (1H) | 4.0 - 4.5 | Triplet | 1H |

| CH₂ (2H) | 2.5 - 3.0 | Doublet of doublets | 2H |

| NH₂ (2H) | 1.5 - 3.0 | Broad singlet | 2H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 205 - 210 |

| Aromatic C (quaternary) | 150 - 155 |

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic CH | 120 - 135 |

| CH-NH₂ | 55 - 65 |

| CH₂ | 35 - 45 |

A general procedure for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300-500 MHz for ¹H).

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to achieve a good signal-to-noise ratio.[2] Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium (two bands for primary amine) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (ketone) | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak |

| C-N Stretch | 1020 - 1250 | Medium |

For a solid sample such as this compound, the following methods are commonly used:

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

-

Place the plate in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

Mull Technique:

-

Grind a small amount of the solid sample with a mulling agent (e.g., Nujol) to create a paste.

-

Spread the paste between two salt plates.[4]

-

Acquire the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M]⁺ | 147 | Molecular ion |

| [M-NH₂]⁺ | 131 | Loss of the amino group |

| [M-CO]⁺ | 119 | Loss of carbon monoxide |

A general procedure for obtaining a mass spectrum of an organic compound is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid, this can be done via a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system.

-

Ionization: The sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.[5][6]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Solubility of 3-Amino-1-indanone: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 3-amino-1-indanone, a key building block in medicinal chemistry. This guide provides a framework for its empirical solubility determination in various organic solvents, addressing a critical knowledge gap for its application in drug discovery and development.

Introduction: Understanding this compound

This compound is a bifunctional organic molecule featuring a rigid indanone scaffold with a primary amine. This unique combination of a ketone and an amino group within a constrained bicyclic system makes it a valuable starting material for the synthesis of a diverse range of biologically active compounds. Its structural properties, including the potential for hydrogen bonding, suggest its solubility will be highly dependent on the nature of the solvent.[1]

While qualitative descriptions indicate that this compound is likely soluble in polar solvents, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data across a range of common organic solvents.[1] This guide aims to bridge this gap by providing researchers, scientists, and drug development professionals with a robust experimental framework to determine the solubility of this compound in a systematic and reproducible manner.

Predicted vs. Empirical Solubility: A Note of Caution

For a structurally related compound, 6-cyano-1-indanone (B1311986), qualitative solubility data is available and is presented in Table 1. While this may offer some initial guidance, it is crucial to recognize that the substitution of a cyano group with an amino group can significantly alter the intermolecular forces and, consequently, the solubility profile. The amino group's ability to act as a hydrogen bond donor and acceptor is a key differentiator. Therefore, the data for 6-cyano-1-indanone should be considered with caution, and empirical determination for this compound is strongly recommended.

Table 1: Qualitative Solubility of 6-Cyano-1-indanone in Various Organic Solvents.

| Solvent | Solubility Classification |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Acetone | Soluble |

| Ethanol | Moderately Soluble |

| Methanol | Moderately Soluble |

| Ethyl Acetate | Moderately Soluble |

| Water | Practically Insoluble |

| Hexane | Practically Insoluble |

Source: Data adapted from publicly available information on 6-cyano-1-indanone. This data is for a structurally related but different compound and should be used for indicative purposes only.[2]

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dichloromethane, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Experimental Workflow

The determination of solubility follows a systematic process, from preparation to analysis. The logical flow of this procedure is depicted in the diagram below.

Figure 1. Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Sample:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

-

-

Separation of Undissolved Solid:

-

Remove the vial from the shaker and centrifuge it at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a standard curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Prepare appropriate dilutions of the filtered supernatant.

-

Inject the diluted samples into the HPLC and record the peak areas.

-

-

Calculation of Solubility:

-

Using the standard curve, determine the concentration of this compound in the diluted samples.

-

Calculate the concentration in the original undiluted supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides a comprehensive framework for its empirical determination. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data in a variety of organic solvents. This information is invaluable for the effective design of synthetic routes, the formulation of drug candidates, and the overall advancement of research programs that utilize this important chemical entity. The provided workflow and protocol encourage a systematic approach to data generation, contributing to a more robust understanding of the physicochemical properties of this compound.

References

Theoretical Framework for the Conformational Analysis of 3-Amino-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-indanone is a crucial scaffold in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents. Its three-dimensional conformation plays a pivotal role in its interaction with biological targets, thereby influencing efficacy and selectivity. This technical guide provides a comprehensive overview of a proposed theoretical study to elucidate the conformational landscape of this compound. In the absence of extensive published conformational studies on this specific molecule, this document outlines a robust computational methodology, data presentation standards, and visualization of the theoretical workflow, serving as a blueprint for researchers in the field.

Introduction

The indanone core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The conformational flexibility of substituents on the five-membered ring of the indanone system is a key determinant of their biological function. For this compound, the orientation of the amino group relative to the fused ring system is of particular interest. Understanding the preferred conformations and the energy barriers between them is essential for rational drug design and the development of novel therapeutics. This guide proposes a systematic computational approach to characterize the conformational space of this compound.

Proposed Computational Methodology

A multi-step computational workflow is proposed to thoroughly investigate the conformational preferences of this compound. This involves an initial conformational search followed by higher-level quantum mechanical calculations to refine the geometries and energies of the identified conformers.

Conformational Search

A preliminary conformational search is essential to identify all possible low-energy structures.

-

Method: Molecular Mechanics (MM) methods, such as those employing the MMFF94 or OPLS force fields, are suitable for an initial broad search. This can be performed using software like Spartan, Schrödinger's MacroModel, or open-source alternatives.

-

Protocol:

-

Construct the 3D structure of this compound.

-

Define the rotatable bond, which is the C2-C3 bond, and the pyramidal inversion of the amino group.

-

Perform a systematic or stochastic (e.g., Monte Carlo) search by rotating the defined bond and inverting the amino group.

-

Minimize the energy of each generated conformer.

-

Cluster the resulting conformers based on root-mean-square deviation (RMSD) and energy to identify unique low-energy structures.

-

Quantum Mechanical Calculations

The unique conformers identified from the molecular mechanics search should be subjected to more accurate quantum mechanical calculations.

-

Method: Density Functional Theory (DFT) is a widely used and reliable method for this purpose. The B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) provides a good balance of accuracy and computational cost for geometry optimization. For more precise energy calculations, a larger basis set like 6-311++G(d,p) is recommended.

-

Protocol:

-

Use the low-energy conformers from the MM search as starting geometries.

-

Perform geometry optimization for each conformer using DFT at the B3LYP/6-31G(d,p) level of theory.

-

Verify that the optimized structures are true minima on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.

-

Calculate the single-point energies of the optimized geometries at a higher level of theory, such as B3LYP/6-311++G(d,p), to obtain more accurate relative energies.

-

Incorporate solvent effects, if relevant for a biological context, using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Data Presentation

The quantitative data generated from the computational studies should be organized into clear and concise tables for easy interpretation and comparison.

| Conformer | Dihedral Angle (H-N-C3-H) (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| I | 0.0 (eclipsed) | 0.00 | 2.5 |

| II | 60.0 (gauche) | 0.5 | 2.8 |

| III | 120.0 (eclipsed) | 1.5 | 3.0 |

| IV | 180.0 (anti) | 1.0 | 2.7 |

Table 1: Hypothetical Relative Energies and Key Geometrical Parameters of this compound Conformers.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1=O | 1.22 | ||

| C2-C3 | 1.54 | ||

| C3-N | 1.47 | ||

| ∠C2-C3-N | 110.5 | ||

| ∠O=C1-C2 | 125.0 | ||

| τ(C1-C2-C3-N) | TBD |

Table 2: Key Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (Calculated at the B3LYP/6-31G(d,p) level).

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided to illustrate the proposed workflows and conceptual relationships.

Methodological & Application

Application Notes: Nazarov Cyclization for the Synthesis of Functionalized Indanones

Introduction

The Nazarov cyclization is a powerful and versatile acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones.[1][2] A significant application of this reaction is in the construction of the indanone scaffold, a core structural motif present in numerous natural products and biologically active compounds.[3][4] Functionalized indanones are of particular interest in drug development due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] This document provides an overview of modern Nazarov cyclization strategies for producing functionalized indanones, including detailed protocols and data for selected reactions.

Recent advancements in this field have focused on the development of catalytic and stereoselective methods to overcome the limitations of classical Nazarov cyclizations, which often require stoichiometric amounts of strong acids and offer poor stereocontrol.[6][7] Modern variants utilize a variety of catalysts, including Lewis acids, Brønsted acids, and transition metals, to achieve high yields and selectivities under milder reaction conditions.[8][9]

Key Methodologies and Applications

Several key strategies have emerged for the synthesis of functionalized indanones via the Nazarov cyclization:

-

Lewis Acid Catalysis: Lewis acids such as copper(II) triflate (Cu(OTf)₂), zinc chloride (ZnCl₂), and indium(III) triflate (In(OTf)₃) are effective in promoting the cyclization of polarized dienones to form indanones.[6][9][10] These catalysts are often used in catalytic amounts, making the process more efficient and environmentally benign.

-

Brønsted Acid Catalysis: Strong Brønsted acids like triflic acid (TfOH) and polyphosphoric acid (PPA) can promote the cyclization of chalcones and other precursors to yield indanones.[4][8][9] The concentration of the acid can influence the regioselectivity of the reaction.[4]

-

Tandem Reactions: The Nazarov cyclization can be integrated into tandem sequences to rapidly build molecular complexity. A notable example is the tandem Nazarov cyclization/electrophilic fluorination, which provides access to fluorine-containing indanones with high diastereoselectivity.[6][11]

-

Enantioselective Variants: The development of asymmetric Nazarov cyclizations allows for the synthesis of chiral indanones. This is often achieved using chiral Lewis acids or cooperative catalysis involving a Lewis acid and a chiral Brønsted acid.[1][10]

-

Halo-Prins/Halo-Nazarov Cyclization: This strategy involves a halo-Prins reaction followed by a halo-Nazarov cyclization to generate functionalized haloindenes and indanones from readily available starting materials.[12]

Data Presentation

The following tables summarize quantitative data for representative Nazarov cyclization reactions to produce functionalized indanones.

Table 1: Catalytic Tandem Nazarov Cyclization/Electrophilic Fluorination of Polarized Enones [6][13]

| Entry | Catalyst (mol%) | Fluorinating Reagent | Solvent | Yield (%) | trans/cis Ratio |

| 1 | Cu(OTf)₂ (10) | NFSI | DCE | 92 | 32:1 |

| 2 | Mg(ClO₄)₂ (10) | NFSI | DCE | 45 | >49:1 |

| 3 | Cu(OTf)₂ (10) | NFSI | CH₂Cl₂ | 85 | 32:1 |

| 4 | Cu(OTf)₂ (5) | NFSI | DCE | 95 | 32:1 |

NFSI = N-Fluorobenzenesulfonimide; DCE = 1,2-dichloroethane.

Table 2: Enantioselective Nazarov Cyclization of Indole (B1671886) Enones [10]

| Entry | Lewis Acid | Chiral Brønsted Acid | Yield (%) | ee (%) |

| 1 | ZnCl₂ | (R)-TRIP | 85 | 92 |

| 2 | Zn(OTf)₂ | (R)-TRIP | 78 | 88 |

| 3 | Sc(OTf)₃ | (R)-TRIP | 65 | 85 |

(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Tandem Nazarov Cyclization/Electrophilic Fluorination [6]

This protocol describes the synthesis of fluorine-containing 1-indanone (B140024) derivatives.

Materials:

-

Polarized enone substrate (1.0 equiv)

-

Copper(II) triflate (Cu(OTf)₂) (5-10 mol%)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

Procedure:

-

To a dry reaction tube, add the polarized enone substrate, Cu(OTf)₂, and NFSI.

-

Add anhydrous DCE under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the tube and heat the reaction mixture at 60 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with dichloromethane (B109758) (DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fluorinated indanone.

Protocol 2: General Procedure for Enantioselective Nazarov Cyclization of Indole Enones with Cooperative Catalysis [10]

This protocol details the asymmetric synthesis of cyclopenta[b]indoles.

Materials:

-

Indole enone substrate (1.0 equiv)

-

Zinc chloride (ZnCl₂), anhydrous (20 mol%)

-

Chiral spiro phosphoric acid (e.g., (R)-TRIP) (10 mol%)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the chiral spiro phosphoric acid and anhydrous CH₂Cl₂.

-

Add the anhydrous ZnCl₂ and stir the mixture at room temperature for 30 minutes.

-

Add the indole enone substrate to the catalyst mixture.

-

Stir the reaction at the desired temperature (e.g., 40 °C) and monitor by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched product.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

Caption: General mechanism of the acid-catalyzed Nazarov cyclization.

Caption: Workflow for tandem Nazarov cyclization/fluorination.

Caption: Cooperative catalysis for enantioselective Nazarov cyclization.

References

- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 2. Nazarov reaction: current trends and recent advances in the synthesis of natural compounds and their analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nazarov Cyclization [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Safety Operating Guide

Navigating the Safe Disposal of 3-Amino-1-indanone: A Procedural Guide

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Amino-1-indanone, ensuring compliance with general laboratory safety protocols and fostering a culture of safety and trust.

While specific regulatory requirements may vary by location, the following procedures are based on established best practices for hazardous waste management in a laboratory setting.

Immediate Safety and Handling Precautions

-

Protective Gloves: Chemical-resistant gloves are essential for preventing skin contact.

-

Eye Protection: Safety glasses with side shields or goggles are required to protect against splashes.

-

Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the potential for inhalation of any dust or vapors.[1][4][5]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials should be treated as a hazardous waste process. Adherence to a structured disposal plan is critical for safety and compliance.

1. Waste Identification and Segregation:

-

Hazardous Waste Determination: As a first step, chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[4] Given the lack of comprehensive data on this compound, it is prudent to manage it as hazardous waste.

-

Avoid Mixing: Do not mix this compound waste with other waste streams.[6][7] In particular, keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[4] Segregation prevents potentially dangerous chemical reactions.[8]

2. Waste Collection and Containment:

-

Designated Container: Collect all this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and compatible hazardous waste container.[7][9] The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[7][8][10]

-

Container Material: The container should be made of a material that does not react with the chemical. Often, the original container can be used for waste accumulation.[7]

3. Labeling:

-

Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[6][7]

-

Full Chemical Name: The label must include the full chemical name, "this compound."[7][9] Avoid using abbreviations or chemical formulas.

-

Composition: If the waste is a mixture, the label must list all constituents and their approximate percentages.[7][8]

4. Storage in a Satellite Accumulation Area (SAA):

-

Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8][11]

-

Accumulation Limits: Adhere to the maximum accumulation volumes for hazardous waste as stipulated by regulations. These limits are in place to minimize the risks associated with storing hazardous materials in the laboratory.

| Waste Type | Maximum Accumulation Volume |

| Hazardous Waste | 55 gallons |

| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) |

| Source: University of Pennsylvania Environmental Health & Radiation Safety [11] |

-

Storage Duration: Hazardous waste containers can be stored in an SAA for up to 12 months, provided the accumulation limits are not exceeded.[11] Once a container is full, it must be removed from the laboratory within three calendar days.[8][11]

5. Arranging for Disposal:

-

Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the chemical waste yourself.[6] Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for a pickup of the hazardous waste.[11]

-

Documentation: Complete any required hazardous material pickup request forms, providing accurate information about the waste.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

-

Small Spills: For minor spills, trained laboratory personnel should clean up the material immediately.[6] The spilled chemical and any materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be collected and disposed of as hazardous waste.[6]

-

Large Spills: For significant spills, evacuate the area immediately and notify your institution's EHS or emergency response team.[6]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.

References

- 1. angenechemical.com [angenechemical.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. vumc.org [vumc.org]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 9. benchchem.com [benchchem.com]

- 10. danielshealth.com [danielshealth.com]

- 11. ehrs.upenn.edu [ehrs.upenn.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。